N-(2-benzoylphenyl)tyrosine methyl ester

Overview

Description

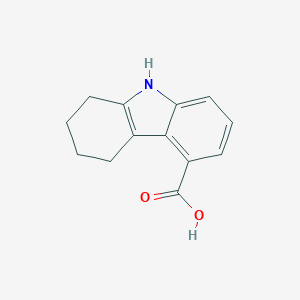

N-(2-benzoylphenyl)tyrosine methyl ester is a chemical compound with the molecular formula C23H21NO4 and a molecular weight of 375.42 g/mol . It is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways.

Biochemical Analysis

Biochemical Properties

N-(2-benzoylphenyl)tyrosine methyl ester has been found to interact with certain enzymes such as subtilisin Carlsberg and a-chymotrypsin . The kinetics of the hydrolysis of this compound by these enzymes showed a 2 to 4 fold increase in both kcat and Km values, over the methanol solubilised substrate .

Cellular Effects

It has been suggested that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that it can interact with certain enzymes and potentially influence their activity .

Temporal Effects in Laboratory Settings

It has been reported that L-tyrosine methyl ester, a related compound, is very stable, with a sample having been stored at room temperature for 28 years .

Metabolic Pathways

Tyrosine, a related compound, is known to be involved in various metabolic pathways in plants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoylphenyl)tyrosine methyl ester typically involves the esterification of tyrosine with methanol in the presence of an acid catalyst. The benzoylation of the amino group is achieved using benzoyl chloride under basic conditions. The reaction conditions often include:

Temperature: Room temperature to 50°C

Catalysts: Acid catalysts like sulfuric acid for esterification, and bases like sodium hydroxide for benzoylation

Solvents: Methanol for esterification and dichloromethane for benzoylation

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoylphenyl)tyrosine methyl ester undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding quinones.

Reduction: Reduction of the benzoyl group to a benzyl group.

Substitution: Nucleophilic substitution reactions at the benzoyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Benzyl derivatives.

Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

N-(2-benzoylphenyl)tyrosine methyl ester is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic applications, including as a prodrug for tyrosine.

Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-benzoylphenyl)tyrosine methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoyl group can interact with active sites of enzymes, potentially inhibiting their activity. The ester group allows for better membrane permeability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

Tyrosine methyl ester: Similar structure but lacks the benzoyl group.

N-benzoyltyrosine: Similar but without the ester group.

Tyrosine ethyl ester: Similar ester group but with an ethyl instead of a methyl group.

Uniqueness

N-(2-benzoylphenyl)tyrosine methyl ester is unique due to the presence of both the benzoyl and ester groups, which confer distinct chemical properties and biological activities. The benzoyl group enhances its interaction with enzymes, while the ester group improves its membrane permeability, making it a versatile compound in various research applications.

Properties

IUPAC Name |

methyl (2S)-2-(2-benzoylanilino)-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO4/c1-28-23(27)21(15-16-11-13-18(25)14-12-16)24-20-10-6-5-9-19(20)22(26)17-7-3-2-4-8-17/h2-14,21,24-25H,15H2,1H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NORMSRFGHVKNJL-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=C(C=C1)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443254 | |

| Record name | N-(2-benzoylphenyl)tyrosine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196810-09-0 | |

| Record name | N-(2-benzoylphenyl)tyrosine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

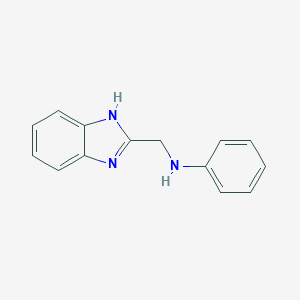

![4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid](/img/structure/B183733.png)